Hydrogen-Bond Donor Capacity vs. N-(5-Chloro-2-methylphenyl) Analog
The target compound contains a phenolic –OH group on the anilide ring, contributing a second hydrogen-bond donor (HBD). The closest commercially characterized analog, N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, has HBD = 1 . This difference increases the target compound's tPSA and aqueous solubility while reducing predicted passive membrane permeability relative to the chloro-analog, a critical consideration for intracellular target engagement assays.
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (predicted from structure; includes phenolic –OH and amide –NH) |
| Comparator Or Baseline | N-(5-chloro-2-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide: HBD = 1 (measured; source Hit2Lead/ChemBridge) |
| Quantified Difference | ΔHBD = +1 (approximately two-fold increase in H-bond donor count) |
| Conditions | In silico / physicochemical property determination |
Why This Matters
Users requiring compounds with enhanced aqueous solubility or reduced passive membrane permeability for extracellular or solubility-sensitive assays should prioritize this compound over the chloro-analog.
